prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and various functional groups such as hydroxyl, methyl, and carboxylate. The presence of these functional groups and the overall structure of the compound make it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of chromone-3-carboxylic acid with indoles in boiling ethanol, which proceeds as a 1,4-nucleophilic addition with successive opening of the pyrone ring and decarboxylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to hydroxyl groups.
Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core but differ in the functional groups attached to the core.
Thiazole derivatives: These compounds contain the thiazole ring and exhibit similar chemical properties but may have different biological activities.
Hydroxyphenyl derivatives: These compounds have the hydroxyphenyl group and are studied for their antioxidant and anti-inflammatory properties.
Uniqueness
Prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of the chromeno[2,3-c]pyrrole core, thiazole ring, and various functional groups
Biological Activity
The compound prop-2-en-1-yl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a complex structure that integrates various pharmacologically relevant moieties. This article explores its biological activity based on existing research and patents, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a prop-2-en-1-yl group linked to a thiazole and a chromeno-pyrrole core. The presence of hydroxyl and carboxyl functional groups enhances its solubility and reactivity, making it a candidate for diverse biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Many chromone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that fused chromone derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
- Antioxidant Activity : The presence of phenolic groups in the structure is associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous chronic diseases .
- Antimicrobial Effects : Compounds containing thiazole rings have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Studies
A case study involving similar chromone derivatives revealed that they exhibited potent cytotoxicity against human cervical (HeLa) and prostate (DU 205) cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Chromone Derivative | HeLa | 12 | Apoptosis induction |
Thiazole Derivative | DU 205 | 15 | Cell cycle arrest |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. Compounds similar in structure to our target compound showed significant scavenging activity, indicating potential protective effects against oxidative damage.
Compound | DPPH Scavenging Activity (%) at 100 µM |
---|---|
Chromone Derivative | 85 |
Thiazole Derivative | 78 |
The proposed mechanisms for the biological activities of the compound include:
- Inhibition of DNA Gyrase : Similar pyrrole-containing compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication, suggesting potential antibacterial properties .
- Protonophore Activity : Some studies suggest that certain nitrogen heterocycles may act as protonophores, disrupting cellular pH balance and leading to cell death in bacteria .
Properties
Molecular Formula |
C26H20N2O6S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H20N2O6S/c1-4-10-33-25(32)23-14(3)27-26(35-23)28-20(15-6-5-7-16(29)12-15)19-21(30)17-11-13(2)8-9-18(17)34-22(19)24(28)31/h4-9,11-12,20,29H,1,10H2,2-3H3 |
InChI Key |
XJLZFKZZCVUKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OCC=C)C)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.